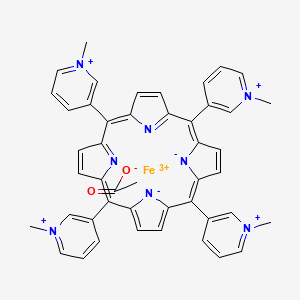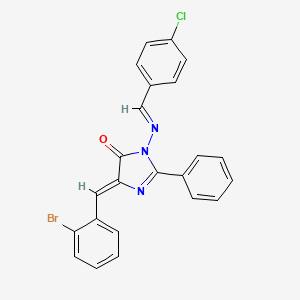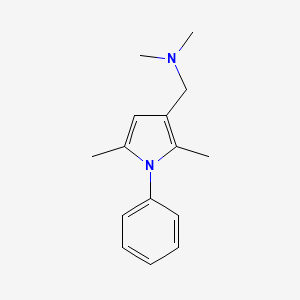
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is a complex cyclic peptide. This compound is characterized by its intricate structure, which includes multiple amino acids and diaminobutanoyl groups. Cyclic peptides like this one are of significant interest in various fields due to their stability and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and mass spectrometry for characterization.
化学反応の分析
Types of Reactions
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residues, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino groups in the diaminobutanoyl residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of tryptophan residues can yield oxindole derivatives, while reduction of disulfide bonds results in free thiols.
科学的研究の応用
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclic peptide formation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides with desired properties.
作用機序
The mechanism of action of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Cyclo(L-alanyl-L-glutamyl): Another cyclic peptide with different amino acid composition.
Cyclo(L-alanyl-L-proline): A simpler cyclic peptide with fewer amino acids.
Cyclo(L-alanyl-L-lysyl): Contains lysine residues, offering different chemical properties.
Uniqueness
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is unique due to its complex structure and the presence of multiple diaminobutanoyl groups. This complexity can confer unique biological activities and stability compared to simpler cyclic peptides.
特性
CAS番号 |
944152-19-6 |
|---|---|
分子式 |
C75H117N23O15 |
分子量 |
1580.9 g/mol |
IUPAC名 |
(3R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-30-(4-aminobutyl)-9,15,18,24,27,33-hexakis(2-aminoethyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone |
InChI |
InChI=1S/C75H117N23O15/c1-5-40(2)60-72(110)91-54(25-32-81)67(105)86-49(18-10-11-27-76)64(102)88-51(22-29-78)65(103)89-53(24-31-80)68(106)93-56(36-43-38-83-47-16-8-6-14-45(43)47)69(107)90-52(23-30-79)66(104)87-50(21-28-77)63(101)85-41(3)62(100)92-55(26-33-82)74(112)98-35-13-20-59(98)75(113)97-34-12-19-58(97)71(109)96-61(42(4)99)73(111)94-57(70(108)95-60)37-44-39-84-48-17-9-7-15-46(44)48/h6-9,14-17,38-42,49-61,83-84,99H,5,10-13,18-37,76-82H2,1-4H3,(H,85,101)(H,86,105)(H,87,104)(H,88,102)(H,89,103)(H,90,107)(H,91,110)(H,92,100)(H,93,106)(H,94,111)(H,95,108)(H,96,109)/t40-,41-,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-/m0/s1 |
InChIキー |
RUNRQSGUAWXIHW-OEAXVDIOSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




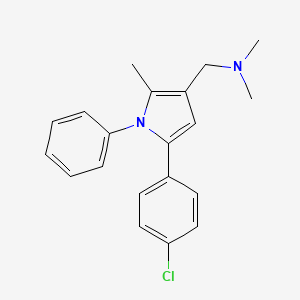

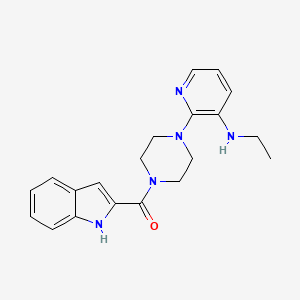

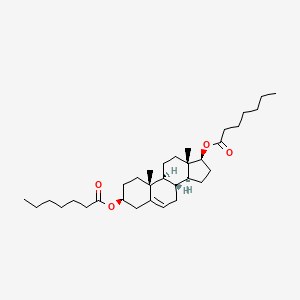
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

